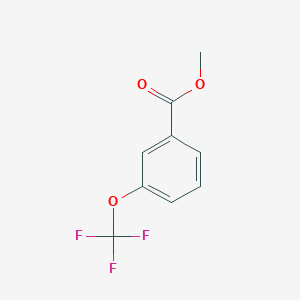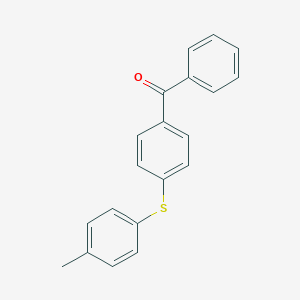![molecular formula C19H28Cl2N2O2 B138159 N-methyl-2-[4-[[4-[2-(methylamino)ethoxy]phenyl]methyl]phenoxy]ethanamine CAS No. 134314-53-7](/img/structure/B138159.png)
N-methyl-2-[4-[[4-[2-(methylamino)ethoxy]phenyl]methyl]phenoxy]ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-2-[4-[[4-[2-(methylamino)ethoxy]phenyl]methyl]phenoxy]ethanamine, commonly known as MDMB-CHMICA, is a synthetic cannabinoid that belongs to the indole family. It is a potent agonist of the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabis. MDMB-CHMICA was first synthesized in 2014 and has been used in scientific research to investigate the mechanism of action and physiological effects of synthetic cannabinoids.
Mecanismo De Acción
MDMB-CHMICA acts as a potent agonist of the CB1 and CB2 receptors, which are located in the brain and throughout the body. Activation of these receptors results in the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are responsible for the psychoactive effects of cannabis. MDMB-CHMICA has a high affinity for these receptors, which results in a potent and long-lasting effect.
Efectos Bioquímicos Y Fisiológicos
MDMB-CHMICA has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature, which can lead to cardiovascular problems. It has also been shown to impair memory and cognitive function, which can lead to long-term neurological problems. MDMB-CHMICA has also been associated with psychotic symptoms such as hallucinations and delusions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDMB-CHMICA has several advantages for use in lab experiments. It is a potent and selective agonist of the CB1 and CB2 receptors, which allows for the investigation of the specific effects of synthetic cannabinoids. It also has a long half-life, which allows for the study of the pharmacokinetics and metabolism of synthetic cannabinoids in the body. However, MDMB-CHMICA has several limitations, including its potential for misuse and the difficulty of synthesizing it safely.
Direcciones Futuras
The use of synthetic cannabinoids such as MDMB-CHMICA in scientific research is an area of active investigation. Future research directions include the investigation of the long-term effects of synthetic cannabinoids on the brain and the body, the development of safer and more selective synthetic cannabinoids, and the investigation of the potential therapeutic uses of synthetic cannabinoids. The use of synthetic cannabinoids in the treatment of pain, anxiety, and other medical conditions is an area of active investigation.
Métodos De Síntesis
MDMB-CHMICA is synthesized using a multi-step process that involves the reaction of various reagents and solvents. The synthesis involves the use of hazardous chemicals and requires specialized equipment and expertise. The exact synthesis method is not disclosed due to the potential for misuse.
Aplicaciones Científicas De Investigación
MDMB-CHMICA has been used in scientific research to investigate the mechanism of action and physiological effects of synthetic cannabinoids. It has been shown to be a potent agonist of the CB1 and CB2 receptors, which are involved in the regulation of pain, appetite, mood, and memory. MDMB-CHMICA has also been used to study the pharmacokinetics and metabolism of synthetic cannabinoids in the body.
Propiedades
Número CAS |
134314-53-7 |
|---|---|
Nombre del producto |
N-methyl-2-[4-[[4-[2-(methylamino)ethoxy]phenyl]methyl]phenoxy]ethanamine |
Fórmula molecular |
C19H28Cl2N2O2 |
Peso molecular |
387.3 g/mol |
Nombre IUPAC |
N-methyl-2-[4-[[4-[2-(methylamino)ethoxy]phenyl]methyl]phenoxy]ethanamine;dihydrochloride |
InChI |
InChI=1S/C19H26N2O2.2ClH/c1-20-11-13-22-18-7-3-16(4-8-18)15-17-5-9-19(10-6-17)23-14-12-21-2;;/h3-10,20-21H,11-15H2,1-2H3;2*1H |
Clave InChI |
IBPONOWGXWADCF-UHFFFAOYSA-N |
SMILES |
CNCCOC1=CC=C(C=C1)CC2=CC=C(C=C2)OCCNC.Cl.Cl |
SMILES canónico |
CNCCOC1=CC=C(C=C1)CC2=CC=C(C=C2)OCCNC.Cl.Cl |
Sinónimos |
is(4-(2-methylaminoethoxy)phenyl)methane BMAEPM |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



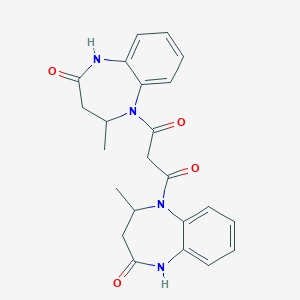
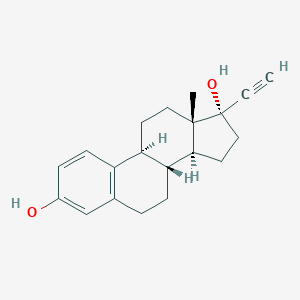
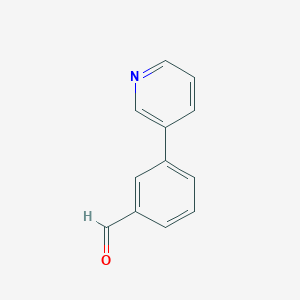
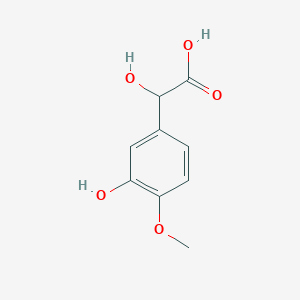
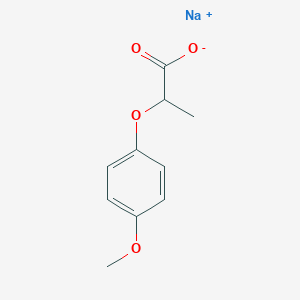
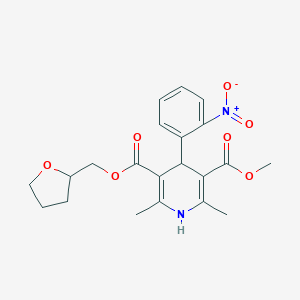
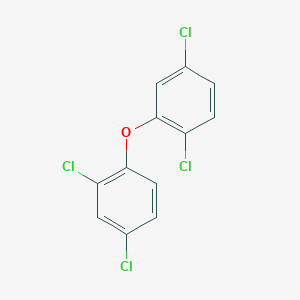
![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2,5-dichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B138098.png)
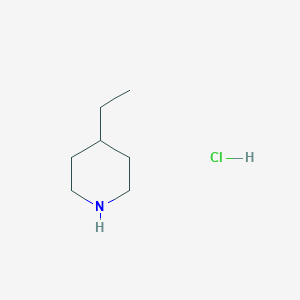
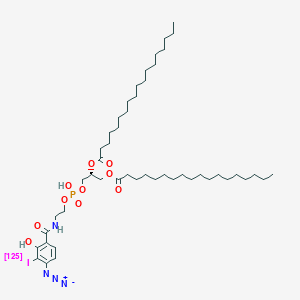
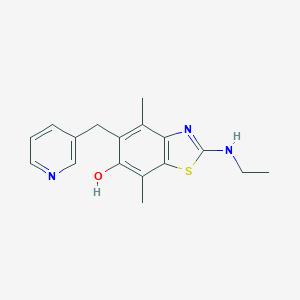
![Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid, methyl ester, (1S)-(9CI)](/img/structure/B138109.png)
